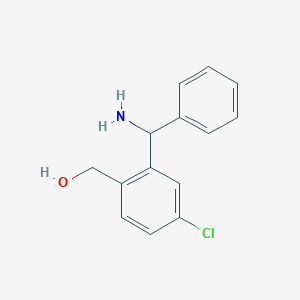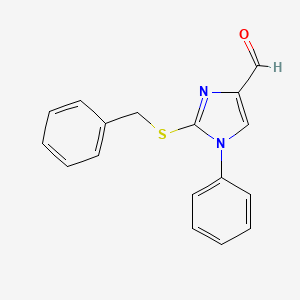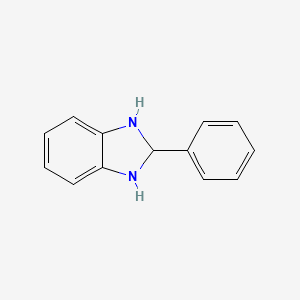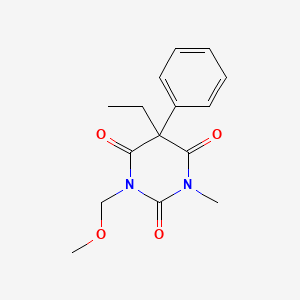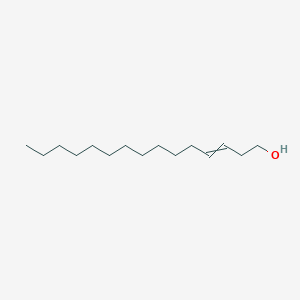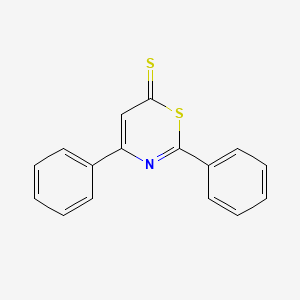
2,4-Diphenyl-6H-1,3-thiazine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6H-1,3-thiazine-6-thione is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a thiazine ring with two phenyl groups attached at the 2 and 4 positions, and a thione group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-6H-1,3-thiazine-6-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction provides a one-step protocol to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones . The reaction conditions usually involve moderate temperatures and the presence of a base to facilitate the formation of the thiazine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-6H-1,3-thiazine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diphenyl-6H-1,3-thiazine-6-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6H-1,3-thiazine-6-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the thione group allows it to form coordination complexes with metal ions, which can influence its biological activity. Additionally, the phenyl groups contribute to its ability to interact with hydrophobic regions of biomolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3,6-Dihydro-2H-1,3-thiazine-2-thiones: These compounds share a similar thiazine ring structure but differ in the substitution pattern and functional groups.
2-Arylimino-5,6-dihydro-4H-1,3-thiazines: These derivatives act as cannabinoid receptor agonists and have analgesic activity.
Uniqueness: 2,4-Diphenyl-6H-1,3-thiazine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a thione group at specific positions enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
52039-44-8 |
|---|---|
Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C16H11NS2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
KHAYATAKCGNQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


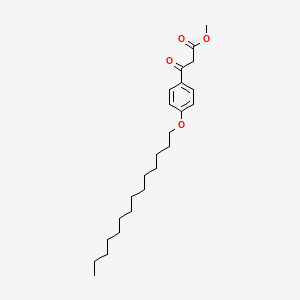
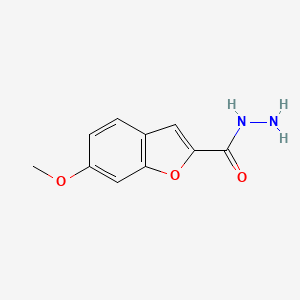
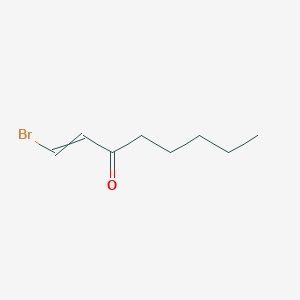
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
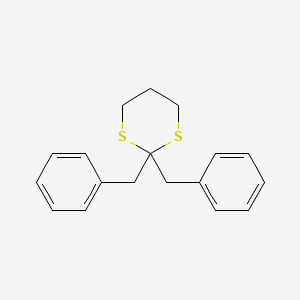

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
